REACTION_CXSMILES
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[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].CN(C=O)C.[H-].[Na+].Br[C:15]1[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][N:16]=1>CCOC(C)=O>[Br:21][C:18]1[CH:19]=[CH:20][C:15]([O:4][CH2:3][C:2]([F:6])([F:5])[F:1])=[N:16][CH:17]=1 |f:2.3|
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Name
|
|
Quantity
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6.15 mL
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Type
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reactant
|
Smiles
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FC(CO)(F)F
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Name
|
|
Quantity
|
141 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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3.4 g
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Type
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reactant
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Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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BrC1=NC=C(C=C1)Br
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
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Details
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The reaction was then stirred for 30 min at 25° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated to 90° C.
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Type
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STIRRING
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Details
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stirred at that temperature overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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The reaction was cooled to rt
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Type
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WASH
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Details
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The organic layer was washed with H2O (3×150 mL), brine (2×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
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Details
|
This material was purified by column chromatography (15:1 hexane:EtOAc)
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Reaction Time |
30 min |
Name
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|
Type
|
product
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Smiles
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BrC=1C=CC(=NC1)OCC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |